tert-Butyl 1-(cyclobutanecarbonyl)piperidin-4-ylcarbamate
Overview
Description
tert-Butyl 1-(cyclobutanecarbonyl)piperidin-4-ylcarbamate is a chemical compound with the molecular formula C15H26N2O3 and a molecular weight of 282.38 g/mol . This compound is known for its unique structure, which includes a piperidine ring, a cyclobutanecarbonyl group, and a tert-butyl carbamate group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Scientific Research Applications
tert-Butyl 1-(cyclobutanecarbonyl)piperidin-4-ylcarbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes into contact with skin or eyes, it should be rinsed cautiously with water. If swallowed, the mouth should be rinsed, and a poison center or doctor should be contacted if the person feels unwell . It should be kept away from heat, sparks, open flames, and hot surfaces .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have shown antibacterial activity against gram-positive bacteria, including fatal drug-resistant strains .
Biochemical Pathways
The depolarization of the bacterial cytoplasmic membrane suggests that it may interfere with energy production and other essential processes within the bacteria .
Result of Action
The result of the action of “tert-Butyl 1-(cyclobutanecarbonyl)piperidin-4-ylcarbamate” is bactericidal, meaning it kills bacteria rather than merely inhibiting their growth . It has shown strong antibacterial properties against susceptible and drug-resistant Gram-positive bacteria .
Action Environment
It is generally important to prevent spills from entering sewers, watercourses, or low areas
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-(cyclobutanecarbonyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with cyclobutanecarbonyl chloride and tert-butyl carbamate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-(cyclobutanecarbonyl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate
- tert-Butyl 1-(cyclopropanecarbonyl)piperidin-4-ylcarbamate
- tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate
Uniqueness
tert-Butyl 1-(cyclobutanecarbonyl)piperidin-4-ylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[1-(cyclobutanecarbonyl)piperidin-4-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)16-12-7-9-17(10-8-12)13(18)11-5-4-6-11/h11-12H,4-10H2,1-3H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFZRNAGVZYJNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001132274 | |
Record name | Carbamic acid, N-[1-(cyclobutylcarbonyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001132274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286265-04-0 | |
Record name | Carbamic acid, N-[1-(cyclobutylcarbonyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286265-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[1-(cyclobutylcarbonyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001132274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.